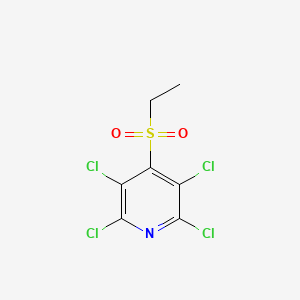
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- is a chlorinated heterocyclic compound with significant applications in various fields of chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and an ethylsulfonyl group. Its molecular formula is C7H5Cl4NO2S .
Preparation Methods
The synthesis of Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- typically involves the chlorination of pyridine derivatives. One common method includes the use of 2,3,5,6-tetrachloropyridine as a starting material, which is then reacted with ethylsulfonyl chloride under specific conditions to introduce the ethylsulfonyl group . Industrial production methods often involve advanced techniques developed through in-house research and development, ensuring cost-effectiveness and sustainability .
Chemical Reactions Analysis
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include nitric acid, sodium nitrite, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitric acid can yield 2,3,5,6-tetrachloro-4-nitropyridine .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other heterocyclic compoundsIn the industry, it is used in the production of agrochemicals such as insecticides and herbicides .
Mechanism of Action
The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- involves its interaction with various molecular targets and pathways. Its electron-deficient nature makes it highly reactive towards nucleophilic attack, allowing it to participate in various chemical reactions. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- can be compared to other chlorinated pyridine derivatives such as 2,3,5,6-tetrachloropyridine and 2,3,4,5-tetrachloro-6-methylpyridine. While these compounds share similar structural features, Pyridine, 2,3,5,6-tetrachloro-4-(ethylsulfonyl)- is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
13108-53-7 |
|---|---|
Molecular Formula |
C7H5Cl4NO2S |
Molecular Weight |
309.0 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-ethylsulfonylpyridine |
InChI |
InChI=1S/C7H5Cl4NO2S/c1-2-15(13,14)5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 |
InChI Key |
IHAQVLDXNJKIKY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















